molecular formula C10H9ClN2O2S B2701386 6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 730976-52-0

6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2701386
CAS No.: 730976-52-0
M. Wt: 256.7
InChI Key: OWNMQNDBYWKYQC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (IUPAC name) is a thienopyrimidinone derivative with a molecular formula of C₁₀H₉ClN₂O₂S and a molecular weight of 256.71 g/mol . Key structural features include:

  • A thieno[2,3-d]pyrimidin-4-one core fused with a thiophene ring.
  • Substituents: acetyl (C(O)CH₃) at position 6, chloromethyl (CH₂Cl) at position 2, and methyl (CH₃) at position 3.
  • Alkylation of pyrimidinone precursors (e.g., using chloroacetic acid or acetic anhydride) .
  • Purification via preparative TLC or recrystallization . .

Properties

IUPAC Name

6-acetyl-2-(chloromethyl)-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-4-7-9(15)12-6(3-11)13-10(7)16-8(4)5(2)14/h3H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNMQNDBYWKYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under specific conditions. For instance, the reaction may involve the use of acetyl chloride and chloromethyl methyl ether in the presence of a base such as triethylamine to introduce the acetyl and chloromethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield a thienopyrimidine derivative with an amino substituent .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is C10H9ClN2O2SC_{10}H_{9}ClN_{2}O_{2}S, with a molecular weight of approximately 228.72 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure, which includes sulfur and nitrogen atoms contributing to its unique chemical properties.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Cyclization Reactions : Utilizing acetyl chloride and chloromethyl methyl ether in the presence of a base like triethylamine.
  • Optimized Industrial Production : Employing automated reactors and continuous flow systems to enhance yield and purity.

Reaction Conditions

Key parameters such as temperature, solvent choice, and reaction time are critical for achieving high yields. For example, certain reactions may require reflux conditions or specific pH levels to promote desired cyclization pathways.

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of thienopyrimidines exhibit promising antimicrobial properties. Studies have shown that this compound can inhibit various bacterial strains, making it a candidate for developing new antibiotics .
  • Antiviral Properties : The compound has been investigated for its potential antiviral activities, particularly against RNA viruses. Its mechanism may involve inhibiting viral replication by targeting specific enzymes .
  • Anticancer Potential : Derivatives of this compound have shown efficacy in preclinical models for various cancers by inhibiting cell proliferation through kinase inhibition pathways .

Chemical Biology

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique functional groups enhance its reactivity and potential for further derivatization .

Industrial Applications

In addition to its biological applications, this compound is utilized in developing materials with specific electronic and optical properties. Its unique chemical structure allows it to be incorporated into polymers and other materials for advanced applications in electronics .

Mechanism of Action

The mechanism of action of 6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Notes
6-Acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one C₁₀H₉ClN₂O₂S 256.71 Acetyl, chloromethyl, methyl Potential TRPA1 inhibitor candidate
2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one C₁₆H₁₅N₃O₂S 313.38 Morpholinyl, phenyl TRPA1 inhibitor (patented by Boehringer)
2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one C₁₃H₁₀ClN₂OS 277.75 Chloromethyl, phenyl Safety data available (GHS-compliant)
5-Hydroxy-4-(dimethylamino)-2-(methylsulfanyl)pyrimidin-6(5H)-one derivatives Varies ~250–300 Hydroxy, dimethylamino, sulfanyl Synthetic intermediates

Key Differences and Implications

Chloromethyl groups (as in the target compound and 2-(chloromethyl)-5-phenyl derivative) increase reactivity, facilitating further functionalization but requiring careful handling due to toxicity .

Physical Properties Melting Points: Derivatives with aromatic substituents (e.g., phenyl) exhibit higher melting points (e.g., 113–115°C for phenyl-containing compound 6c ) compared to aliphatic substituents (e.g., methyl or acetyl). Solubility: Hydroxy and sulfanyl groups in derivatives like 6b and 6c improve aqueous solubility, whereas acetyl and chloromethyl groups may reduce it.

Synthetic Accessibility The target compound’s synthesis likely parallels methods for chloromethyl-substituted thienopyrimidinones, such as alkylation of pyrimidinone cores with chloroacetic acid . Yields for similar compounds range from 85–93% under optimized conditions (e.g., nitrile active methylene reactions) .

Patent and Application Landscape Thieno[2,3-d]pyrimidin-4-one derivatives are patented as TRPA1 inhibitors for pain management (Boehringer Ingelheim) . The acetyl and methyl groups in the target compound may offer improved pharmacokinetic profiles over morpholinyl or phenyl derivatives .

Biological Activity

6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, including its thieno[2,3-d]pyrimidine core, contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2O2SC_{10}H_{9}ClN_{2}O_{2}S, with a molecular weight of approximately 228.72 g/mol. The structure can be represented as follows:

InChI InChI 1S C10H9ClN2O2S c1 4 7 9 15 12 6 3 11 13 10 7 16 8 4 5 2 14 h3H2 1 2H3 H 12 13 15 \text{InChI InChI 1S C10H9ClN2O2S c1 4 7 9 15 12 6 3 11 13 10 7 16 8 4 5 2 14 h3H2 1 2H3 H 12 13 15 }

This compound's thieno[2,3-d]pyrimidine framework includes both sulfur and nitrogen atoms, which enhance its potential for biological activity through various mechanisms.

The biological activity of this compound primarily involves the interaction with specific enzymes and receptors. The compound can modulate enzymatic activity or receptor function through:

  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with target biomolecules.
  • Hydrophobic Interactions : Its planar structure facilitates hydrophobic interactions that are crucial for binding to biological targets.

Biological Activities

Research has indicated that compounds in the thienopyrimidine class exhibit a range of biological activities:

  • Antiviral Activity : Some studies suggest that derivatives of thienopyrimidine compounds show efficacy against various viruses by inhibiting viral replication mechanisms.
  • Antibacterial Properties : Compounds containing the pyrimidine nucleus are known for their antibacterial effects. They can inhibit bacterial growth through interference with nucleic acid synthesis or other metabolic pathways.
  • Anticancer Potential : Preliminary research indicates that thienopyrimidine derivatives may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Case Studies

A few notable studies highlight the biological activities associated with similar compounds:

StudyFindings
A study on pyrimidine derivatives Reported potent antiviral activity against Orthopoxvirus in vitro.
Research on thienopyrimidine antibacterial agentsDemonstrated significant inhibition of bacterial strains including Staphylococcus aureus and Escherichia coli.
Investigation into anticancer propertiesFound that thienopyrimidine derivatives induced apoptosis in various cancer cell lines through caspase activation pathways.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from simpler precursors. Common synthetic routes include:

  • Cyclization Reactions : Utilizing acetyl chloride and chloromethyl methyl ether under basic conditions (e.g., triethylamine).
  • Oxidation and Reduction Reactions : These reactions modify functional groups to enhance biological activity or improve solubility.

Q & A

Q. What are the established synthetic routes for 6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?

The compound is synthesized via multi-step condensation reactions. A common approach involves starting with 4-substituted 2-aminothiophen-3-carboxylic acid esters, which undergo cyclization with chloroethyl formate or cyanoacetic ester to form the thieno[2,3-d]pyrimidin-4-one core. The chloromethyl and acetyl groups are introduced through alkylation or acetylation reactions under controlled conditions . For example, similar derivatives (e.g., 2-chloromethyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4-one) are synthesized using hydrazine hydrate and cyclic amines to stabilize intermediates .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for resolving the 3D structure. For analogous compounds (e.g., 3-(4-chlorophenyl)-5-ethyl-6-methyl-2-morpholinothieno[2,3-d]pyrimidin-4-one), fused-ring coplanarity and intermolecular interactions (C–H⋯O hydrogen bonds and π–π stacking) are confirmed via crystallographic data . Complementary techniques like 1H^1H-NMR and HRMS validate substituent positions and purity. For instance, 1H^1H-NMR peaks at δ 2.4–2.6 ppm often confirm methyl groups, while HRMS matches theoretical molecular weights .

Q. What preliminary biological activities are associated with this compound?

Thieno[2,3-d]pyrimidin-4-one derivatives are explored as TRPA1 inhibitors, as evidenced by patent data. Biological evaluation typically involves in vitro assays (e.g., calcium flux measurements in TRPA1-expressing cell lines) to assess inhibitory potency (IC50_{50} values). Structure-activity relationship (SAR) studies suggest that substituents like chloromethyl and acetyl groups enhance target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

  • Temperature control : Cyclization reactions at 80–100°C in anhydrous solvents (e.g., DMF or THF) minimize side products .
  • Catalyst selection : Lewis acids (e.g., ZnCl2_2) or bases (e.g., K2_2CO3_3) improve reaction efficiency for acetylation/alkylation steps .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/dioxane mixtures) enhances purity, as demonstrated for related compounds .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

X-ray studies of analogs reveal stabilization via:

  • Hydrogen bonding : C–H⋯O interactions between carbonyl groups and adjacent methyl/chloromethyl substituents .
  • π–π stacking : Aromatic thieno-pyrimidine cores align face-to-face, with distances of 3.5–3.8 Å, contributing to lattice stability . Computational modeling (e.g., DFT) can further predict interaction energies for novel derivatives .

Q. How do substituent modifications impact biological activity in SAR studies?

Systematic substitutions at the 2-, 5-, and 6-positions are critical:

  • Chloromethyl group (position 2) : Enhances electrophilic reactivity, improving TRPA1 inhibition (IC50_{50} < 1 µM in some analogs) .
  • Acetyl group (position 6) : Increases lipophilicity, aiding membrane permeability in cellular assays .
  • Methyl group (position 5) : Reduces steric hindrance, optimizing binding pocket interactions . Testing these modifications requires iterative synthesis and activity screening using high-throughput assays.

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns (e.g., 95% acetonitrile/water mobile phase) detect impurities at 254 nm, with purity thresholds ≥98% .
  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks, followed by LC-MS, identifies degradation products (e.g., hydrolysis of acetyl groups) .
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition profiles, ensuring compound stability during handling .

Methodological Notes

  • Contradictions in synthesis protocols : Some routes report lower yields (<50%) due to side reactions (e.g., over-alkylation). Alternative methods using microwave-assisted synthesis or flow chemistry may improve efficiency .
  • Data interpretation : Conflicting biological results (e.g., variable IC50_{50} values across assays) require validation using orthogonal techniques (e.g., electrophysiology for TRPA1 inhibition) .

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